Pentachloroacetone

Aquatic toxicology Environmental risk assessment Pulp mill effluent

Pentachloroacetone (1,1,1,3,3-pentachloro-2-propanone; PCA) is a heavily chlorinated ketone belonging to the alpha-haloketone class, with molecular formula C₃HCl₅O and molecular weight 230.30 g·mol⁻¹. It is a colorless to pale yellow, moisture-sensitive liquid with a pungent odor, exhibiting a boiling point of approximately 192 °C and a specific gravity of 1.69.

Molecular Formula C3HCl5O
Molecular Weight 230.3 g/mol
CAS No. 1768-31-6
Cat. No. B130051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloroacetone
CAS1768-31-6
Synonyms1,1,1,3,3-Pentachloro-2-propanone;  Pentachloro-2-propanone;  1,1,1,3,3-Pentachloropropanone; 
Molecular FormulaC3HCl5O
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C3HCl5O/c4-2(5)1(9)3(6,7)8/h2H
InChIKeyRVSIFWBAGVMQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentachloroacetone (CAS 1768-31-6): A Differentiated Chlorinated Ketone for Synthetic Chemistry and Environmental Analysis


Pentachloroacetone (1,1,1,3,3-pentachloro-2-propanone; PCA) is a heavily chlorinated ketone belonging to the alpha-haloketone class, with molecular formula C₃HCl₅O and molecular weight 230.30 g·mol⁻¹ [1]. It is a colorless to pale yellow, moisture-sensitive liquid with a pungent odor, exhibiting a boiling point of approximately 192 °C and a specific gravity of 1.69 [2]. PCA occupies a distinct position within the chlorinated acetone series—positioned between tetrachloroacetone and hexachloroacetone in chlorination degree—and this intermediate halogenation status confers a unique profile of physicochemical properties, reactivity, and biological activity that cannot be interpolated from neighboring congeners [3].

Why Chlorinated Acetone Analogs Cannot Substitute for Pentachloroacetone in Critical Applications


Within the chlorinated acetone series, each incremental chlorine substitution produces discontinuities—not linear trends—in key properties relevant to procurement and experimental design. The 96-h LC₅₀ for rainbow trout jumps from 2.3 mg/L (trichloroacetone) to 11.0 mg/L (tetrachloroacetone) to 25.0 mg/L (PCA), a >10-fold range across only two additional chlorine atoms [1]. Similarly, hexachloroacetone exhibits a complete loss of mutagenic activity when dissolved in acetone, whereas PCA retains consistent activity across solvent systems [2]. The boiling point difference between PCA (192 °C) and hexachloroacetone (202 °C), though only ~10 °C, is industrially sufficient to necessitate entirely different purification strategies, including differential adsorption rather than distillation [3]. These non-linear property shifts mean that substituting one chlorinated acetone for another—without empirical verification—can produce qualitatively different outcomes in toxicity assays, synthetic yields, and analytical separations.

Quantitative Differentiation Evidence for Pentachloroacetone Against Its Closest Chlorinated Acetone Analogs


Aquatic Toxicity Ranking: Pentachloroacetone Is 10.9-Fold Less Acutely Toxic Than 1,1,3-Trichloroacetone to Rainbow Trout

In a direct head-to-head study of four chlorinated acetones using juvenile rainbow trout (Salmo gairdneri), pentachloroacetone exhibited a 96-h LC₅₀ of 25.0 mg/L. This represents an 10.9-fold reduction in acute toxicity compared to 1,1,3-trichloroacetone (LC₅₀ = 2.3 mg/L), a 2.3-fold reduction compared to 1,1,3,3-tetrachloroacetone (LC₅₀ = 11.0 mg/L), and comparable toxicity to hexachloroacetone (LC₅₀ > 25 mg/L) [1]. These data were generated under uniform experimental conditions within a single study, eliminating inter-laboratory variability as a confounding factor.

Aquatic toxicology Environmental risk assessment Pulp mill effluent

Physical Property Differentiation: Pentachloroacetone Density Exceeds Hexachloroacetone by 0.25 g/cm³, Enabling Adsorptive Separation

Comparing authoritative physical property data from the National Research Council's compilation, pentachloroacetone (PCA) differs from hexachloroacetone (HCA) in three industrially significant parameters: boiling point (PCA 192 °C vs. HCA 202 °C), melting point (PCA +2.1 °C vs. HCA −2 °C), and specific gravity (PCA 1.69 vs. HCA 1.44) [1]. The density differential of 0.25 g/cm³ (17% higher for PCA) is the most practically exploitable difference, as it underlies the differential adsorption selectivity documented in CN111517937A, where molecular sieve adsorbents preferentially retain PCA over HCA, reducing PCA impurity from 0.5 wt% to below 0.2 wt% in the purified HCA product [2]. The boiling point difference of only ~10 °C is insufficient for efficient fractional distillation, making adsorption the industrially preferred separation method.

Physicochemical characterization Separation science Industrial purification

Mutagenicity Solvent Compatibility: Pentachloroacetone Retains Activity in Both Acetone and DMSO, Unlike Hexachloroacetone

Nestmann et al. (1985) systematically compared the mutagenic responses of trichloro-, tetrachloro-, pentachloro-, and hexachloroacetone in the Ames Salmonella assay using two common solvent vehicles [1]. Pentachloroacetone, along with tri- and tetrachloroacetone, showed quantitative differences in mutagenic potency between acetone and DMSO but remained detectably mutagenic in both solvents. In striking contrast, hexachloroacetone was mutagenic when tested without solvent or dissolved in DMSO, but exhibited a complete loss of mutagenic activity when dissolved in acetone—a qualitative, not merely quantitative, solvent-dependent effect [1]. This dichotomous behavior was attributed to a time-dependent chemical reaction between hexachloroacetone and DMSO, which was not observed for pentachloroacetone.

Genetic toxicology Ames test Solvent artifact prevention

Synthetic Access to Tetrachlorooxyallyl Intermediate: Pentachloroacetone Provides a One-Step Route That Hexachloroacetone Requires Two Steps to Achieve

Föhlisch et al. (2000) demonstrated that pentachloroacetone reacts directly with sodium trifluoroethoxide in trifluoroethanol to generate a tetrachloro-substituted oxyallyl intermediate (6), which undergoes [4+3] cycloaddition with conjugated dienes to furnish α,α,α′,α′-tetrachlorocycloheptenones [1]. In contrast, hexachloroacetone cannot generate the same oxyallyl intermediate directly; it must first be converted to an enol phosphate via a Perkow reaction with triethyl phosphite before the oxyallyl species can be accessed—adding a full synthetic step [2]. PCA thus serves as the direct precursor to the tetrachlorooxyallyl intermediate, while HCA is a precursor to the precursor. Representative [4+3] cycloadducts from PCA have been transformed into α,α′-dichlorotropones in high yields, demonstrating synthetic utility beyond the initial cycloaddition [1].

Synthetic methodology [4+3] Cycloaddition Oxyallyl chemistry

Differential Adsorption Selectivity: Pentachloroacetone Impurity in Crude Hexachloroacetone Reduced from 0.5 wt% to 0.13 wt% by Molecular Sieve

Chinese Patent CN111517937A discloses a purification method for hexachloroacetone that exploits the differential adsorption selectivity between PCA and HCA on solid adsorbents [1]. In the exemplified process, crude hexachloroacetone containing 0.5 wt% pentachloroacetone impurity was passed through a column packed with 3 mm 5A molecular sieve spheres at 0 °C. Post-purification, gas chromatographic analysis demonstrated that the pentachloroacetone content was reduced to 0.13 wt% (74% reduction), achieving the patent's stated target of ≤0.2 wt% residual PCA [1]. Alternative adsorbents (β-activated alumina, modified silica gel) yielded final PCA contents of 0.18 wt% and comparable results, confirming that the differential adsorption is adsorbent-generalizable and not specific to a single material [1].

Industrial purification Adsorption chromatography Quality control

Emerging Disinfection Byproduct Identification: Pentachloroacetone Detected in Thermal Swimming Pools for the First Time in 2023

Usman et al. (2023) applied a semi-automated non-target screening workflow combining LC-HRMS and GC-HRMS to thermal water swimming pools and identified pentachloroacetone as a haloketone-class disinfection byproduct (DBP) detected for the first time in swimming pool matrices [1]. Alongside pentabromoacetone and tribromo furoic acid, PCA was flagged as a newly identified DBP in these recreational water environments. The study's hierarchical clustering heat map integrating calculated and measured toxicities positioned these newly discovered haloketones within the overall chemical risk profile of the pools, supporting the inclusion of PCA in future risk-based monitoring strategies for swimming pool operations [1].

Water quality monitoring Disinfection byproducts Non-target screening

Evidence-Backed Application Scenarios for Pentachloroacetone Procurement and Use


Environmental Risk Assessment of Pulp Mill and Drinking Water Chlorination Effluents

Pentachloroacetone is a quantifiable component of chlorination-stage effluents, detected at concentrations of 0.1–7.5 mg/L across eight Canadian pulp mills [1]. Its 96-h LC₅₀ of 25.0 mg/L for rainbow trout positions it as substantially less acutely toxic than trichloro- and tetrachloroacetone, yet more bioavailable than hexachloroacetone in environmental matrices due to its intermediate log Kow. Environmental toxicology laboratories procuring PCA reference standards for effluent characterization should use the 1,1,1,3,3-isomer specifically, as toxicity values are isomer-dependent and the available LC₅₀ data were generated for this congener [1].

Synthesis of Tetrachlorocycloheptenone [4+3] Cycloadducts for Medicinal Chemistry

PCA enables one-step generation of the tetrachlorooxyallyl intermediate that undergoes [4+3] cycloaddition with conjugated dienes to produce α,α,α′,α′-tetrachlorocycloheptenones—versatile intermediates for tropone and tropolone natural product synthesis [2]. The cycloaddition with furan derivatives yields bicyclic adducts in 81% isolated yield after recrystallization, as demonstrated with N-furfuryl-p-toluenesulfonamide substrate [3]. Synthetic chemistry groups should procure PCA rather than hexachloroacetone when the experimental objective is direct oxyallyl generation without a Perkow pre-activation step, reducing the synthetic sequence by one step and eliminating phosphite reagent costs [2].

Quality Control and Purification of High-Purity Hexachloroacetone for Asymmetric Appel Reactions

In the asymmetric Appel reaction, hexachloroacetone serves as a phosphine activator giving the highest enantioselectivity among screened positive chlorine sources, but residual pentachloroacetone byproduct can interfere with the stereochemical outcome [4]. Industrial procurement specifications for HCA intended for asymmetric synthesis applications should include a maximum PCA content of ≤0.2 wt%, achievable via the molecular sieve adsorption process described in CN111517937A, which reduces PCA from 0.5 wt% to 0.13 wt% [5]. Analytical laboratories supporting this quality control workflow require authentic PCA reference material for GC calibration and method validation.

Ames Mutagenicity Testing with Validated Solvent Compatibility

For genetic toxicology laboratories performing regulatory Ames testing on chlorinated environmental samples or novel chemical entities, PCA serves as a methodological positive control or reference compound with well-characterized solvent compatibility. Unlike hexachloroacetone—which yields false-negative results when dissolved in acetone—PCA retains mutagenic activity in both DMSO and acetone solvent systems, though with quantitative potency differences between the two vehicles [6]. This predictable, graded solvent response makes PCA a more reliable reference material for laboratories that need to validate solvent selection protocols or compare results across studies using different solvent vehicles [6].

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